N-cyclopentyl-N,2-diphenylacetamide

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

N-cyclopentyl-N,2-diphenylacetamide (CAS 1269152-49-9) is a synthetic, tertiary amide belonging to the diphenylacetamide class, characterized by a central acetamide nitrogen substituted with both a cyclopentyl and a phenyl group. This N,N-disubstituted structure distinguishes it from simpler N-monosubstituted diphenylacetamides and contributes to its unique steric and electronic profile.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 1269152-49-9
Cat. No. B1523774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-N,2-diphenylacetamide
CAS1269152-49-9
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO/c21-19(15-16-9-3-1-4-10-16)20(18-13-7-8-14-18)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2
InChIKeyNEQQEOCMGGVHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-cyclopentyl-N,2-diphenylacetamide (CAS 1269152-49-9) Baseline Identity


N-cyclopentyl-N,2-diphenylacetamide (CAS 1269152-49-9) is a synthetic, tertiary amide belonging to the diphenylacetamide class, characterized by a central acetamide nitrogen substituted with both a cyclopentyl and a phenyl group . This N,N-disubstituted structure distinguishes it from simpler N-monosubstituted diphenylacetamides and contributes to its unique steric and electronic profile. While direct, peer-reviewed biological activity data for this exact compound is scarce in the public domain, its structural features place it within a chemical space investigated for interactions with various receptors and enzymes, making it a specialized research chemical and synthetic intermediate .

Why N-cyclopentyl-N,2-diphenylacetamide (CAS 1269152-49-9) is Not Interchangeable with Generic Diphenylacetamides


Simple substitution of N-cyclopentyl-N,2-diphenylacetamide with other diphenylacetamides (e.g., N-cyclopentyl-2,2-diphenylacetamide or N-phenyl-2,2-diphenylacetamide) is not chemically or pharmacologically valid. The specific substitution pattern—a tertiary amide with both an N-cyclopentyl and an N-phenyl group—dictates a unique three-dimensional conformation and electronic distribution. This influences crucial properties such as lipophilicity (logP), topological polar surface area (TPSA), and metabolic stability, which cannot be replicated by analogs with different N-substituents [1]. Furthermore, patents in the broader chemical space indicate that minor structural modifications in diphenyl cyclopentyl amides can drastically alter receptor binding affinity and selectivity, underscoring the need for the precise compound for structure-activity relationship (SAR) studies and target-specific assays [2].

Quantitative Differentiation Evidence for Procuring N-cyclopentyl-N,2-diphenylacetamide (CAS 1269152-49-9)


Comparative Receptor Binding Activity vs. Closest Structural Analog (2-cyclopentyl-N,2-diphenylacetamide)

In the absence of direct experimental data for N-cyclopentyl-N,2-diphenylacetamide, the closest available quantitative evidence comes from its structural isomer, 2-cyclopentyl-N,2-diphenylacetamide. This compound exhibits micromolar affinity (IC50) for the Sphingosine 1-phosphate receptor 3 (S1P3) and the 5-hydroxytryptamine receptor 1E (5-HT1E) [1]. The relocation of the phenyl group from the amide nitrogen to the adjacent alpha-carbon in the target compound is expected to result in a distinct binding profile. This cross-study comparison establishes a baseline of potential biological activity for the chemotype, while highlighting the structural basis for differentiated pharmacological effects [1].

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Differentiation via Computed Physicochemical Profile vs. Common Analog N-cyclopentyl-2,2-diphenylacetamide

The N,N-disubstitution pattern of N-cyclopentyl-N,2-diphenylacetamide results in a distinct physicochemical profile compared to the more common N-monosubstituted analog, N-cyclopentyl-2,2-diphenylacetamide. While both share the same molecular weight (279.38 g/mol), their hydrogen bonding capacity and lipophilicity differ. The target compound has zero hydrogen bond donors, which is predicted to enhance membrane permeability relative to the comparator which has one donor . This computed difference is a key factor for applications requiring passive diffusion across biological membranes.

Computational Chemistry ADME Prediction Chemical Property Analysis

Class-Level Patent Evidence for Potential Therapeutic Relevance as a Cannabinoid-1 (CB1) Receptor Inverse Agonist

The diphenyl cyclopentyl amide core structure of N-cyclopentyl-N,2-diphenylacetamide is explicitly covered in patent literature claiming compounds as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor [1]. The patent demonstrates that compounds within this class, which includes the target compound's scaffold, are useful for treating a range of disorders including obesity, eating disorders, and cognitive deficits [1]. This provides a strong class-level inference that the specific substitution pattern of the target compound may confer distinct binding and functional activity at the CB1 receptor relative to other structural classes.

Cannabinoid Research Drug Discovery Metabolic Disorders

Verified Commercial Availability and Purity Specification for Research Procurement

Unlike many non-commercial analogs that require in-house synthesis, N-cyclopentyl-N,2-diphenylacetamide (CAS 1269152-49-9) is available for direct procurement from established chemical suppliers. This ensures immediate access to the material with a guaranteed minimum purity, which is critical for reproducible research . This contrasts with the need to invest time and resources in synthesizing and characterizing custom analogs.

Chemical Synthesis Reference Standards Material Science

Recommended Research and Industrial Applications for N-cyclopentyl-N,2-diphenylacetamide (CAS 1269152-49-9)


Building Block for Advanced Organic Synthesis of N,N-Disubstituted Amides

The compound serves as a key intermediate or building block in the synthesis of more complex molecules, particularly those requiring a sterically hindered, tertiary amide motif. Its availability with >95% purity allows for reliable use in multi-step synthetic sequences without the need for initial purification, as indicated by its commercial sourcing [1].

Probe Compound for Cannabinoid-1 (CB1) Receptor Structure-Activity Relationship (SAR) Studies

Given its structural inclusion within the general scope of a patent for diphenyl cyclopentyl amides as CB1 receptor inverse agonists, this specific compound is well-suited as a tool for probing the steric and electronic requirements of the CB1 receptor's ligand-binding domain [1]. Its unique N-substitution pattern offers a point of differentiation for medicinal chemistry optimization.

Use as a Chemical Standard in Analytical Method Development

Due to its well-defined CAS number and high purity specification (Min. 95%), this compound can be used as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of diphenylacetamide derivatives in complex mixtures .

Technical Documentation Hub

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